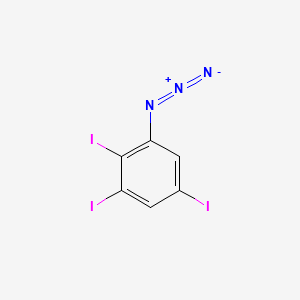

1-Azido-2,3,5-triyodobenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

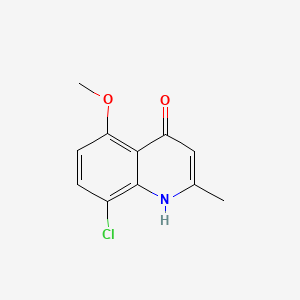

1-Azido-2,3,5-triiodobenzene, also known as AIB, is a synthetic compound that has a wide range of applications in scientific research. AIB is a colorless solid that is soluble in water and has a molecular weight of 556.36 g/mol. AIB is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. AIB is a versatile compound that has been used in a variety of scientific fields, including biochemistry, medicinal chemistry, and analytical chemistry.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heteroaromáticos

1-Azido-2,3,5-triyodobenceno se puede utilizar en la síntesis de sistemas cíclicos heterocíclicos, como pirazinas y piridazinas fusionadas a 1,2,3-triazol . Estos heterociclos se han obtenido a través de una variedad de rutas sintéticas .

Química medicinal

Estos heterociclos han encontrado aplicaciones en química medicinal, como la inhibición de c-Met o la actividad moduladora de GABA A . Por ejemplo, las estructuras que contienen estos núcleos heterocíclicos han mostrado una potente inhibición de la proteína quinasa del factor de transición mesenquimal-epitelial (c-Met) .

Sondas fluorescentes

This compound y sus derivados se pueden usar como sondas fluorescentes . Esto se debe a sus propiedades electrónicas únicas, que les permiten absorber y emitir luz a longitudes de onda específicas .

Unidades estructurales de polímeros

Estos compuestos también se pueden usar como unidades estructurales de polímeros . Esto es particularmente útil en el desarrollo de nuevos materiales con propiedades a la medida .

Desarrollo de fármacos

Los triyodoarenos, como el this compound, son de considerable interés en el desarrollo de fármacos y en la síntesis de muchas moléculas biológicas . Han sido reconocidos y utilizados ampliamente como intermedios poderosos en a través de métodos fáciles y económicos durante varias décadas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

Mecanismo De Acción

Target of Action

1-Azido-2,3,5-triiodobenzene is a chemical compound that is often used in the synthesis of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, the primary targets of 1-Azido-2,3,5-triiodobenzene are the biochemical pathways involved in the synthesis of these triazoles.

Mode of Action

It is known to be involved in the synthesis of 5-amino-1,2,3-triazoles via a cascade nucleophilic addition/cyclization process . This process involves the addition of a nucleophile to a carbodiimide, followed by cyclization to form the triazole ring .

Biochemical Pathways

1-Azido-2,3,5-triiodobenzene is involved in the synthesis of 5-amino-1,2,3-triazoles . This process involves a cascade nucleophilic addition/cyclization process, which is accomplished under mild conditions . The resulting triazoles can be further functionalized to enrich the molecular diversity of triazoles .

Result of Action

The result of the action of 1-Azido-2,3,5-triiodobenzene is the formation of 5-amino-1,2,3-triazoles . These triazoles have significant biological properties and are used in various therapeutic applications .

Action Environment

The action of 1-Azido-2,3,5-triiodobenzene can be influenced by various environmental factors. For example, the synthesis of 5-amino-1,2,3-triazoles from 1-Azido-2,3,5-triiodobenzene is accomplished under mild conditions . Therefore, factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of 1-Azido-2,3,5-triiodobenzene.

Propiedades

IUPAC Name |

1-azido-2,3,5-triiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDPVCGDWJNLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N=[N+]=[N-])I)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735073 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-68-9 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)